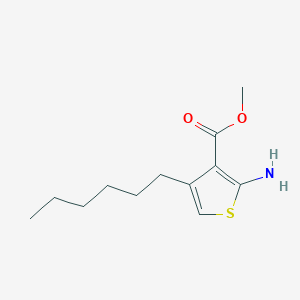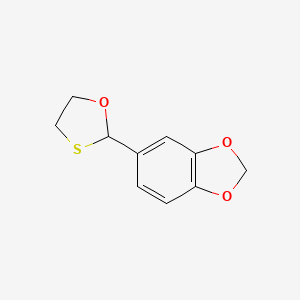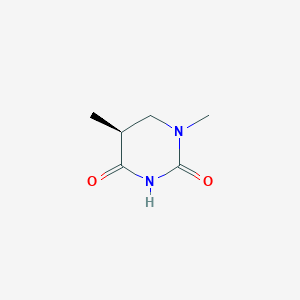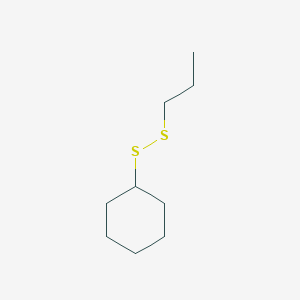
5,5'-Dimethyl-2,2'-bi-1,3,2-benzodioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is a boron-containing compound with the molecular formula C14H12B2O4 This compound is characterized by its unique structure, which includes two benzodioxaborole units connected by a biaryl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole typically involves the reaction of 2,2’-bi-1,3,2-benzodioxaborole with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the boron atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Organolithium reagents in anhydrous ether at low temperatures.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Boron-containing alcohols.
Substitution: Various substituted benzodioxaboroles.
Wissenschaftliche Forschungsanwendungen
5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Industry: It is used in the development of advanced materials, including boron-containing polymers and composites with enhanced thermal and mechanical properties.
Wirkmechanismus
The mechanism of action of 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole involves its interaction with biological molecules through boron-oxygen bonds. The compound can form stable complexes with diols and other hydroxyl-containing molecules, which can disrupt biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Bi-1,3,2-benzodioxaborole
- Bis(catecholato)diboron
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Comparison: 5,5’-Dimethyl-2,2’-bi-1,3,2-benzodioxaborole is unique due to its biaryl linkage and methyl groups, which enhance its stability and reactivity compared to other boron-containing compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
186790-63-6 |
|---|---|
Molekularformel |
C14H12B2O4 |
Molekulargewicht |
265.9 g/mol |
IUPAC-Name |
5-methyl-2-(5-methyl-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H12B2O4/c1-9-3-5-11-13(7-9)19-15(17-11)16-18-12-6-4-10(2)8-14(12)20-16/h3-8H,1-2H3 |
InChI-Schlüssel |
BYFRSHMXUKRPCN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=C(O1)C=C(C=C2)C)B3OC4=C(O3)C=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


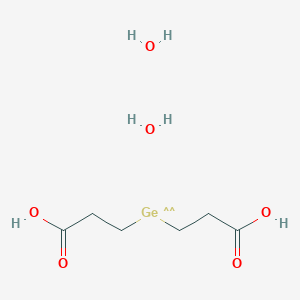
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)

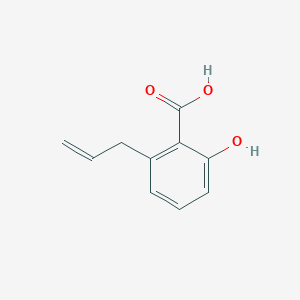
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
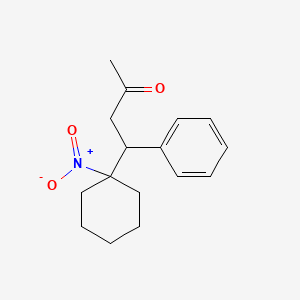
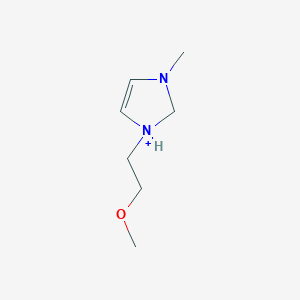
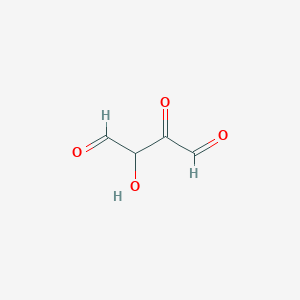
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)

